molecular formula CH3FO3S B1210642 Methyl fluorosulfonate CAS No. 421-20-5

Methyl fluorosulfonate

Cat. No.: B1210642
CAS No.: 421-20-5
M. Wt: 114.1 g/mol
InChI Key: MBXNQZHITVCSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl fluorosulfonate, also known as magic methyl, is an organic compound with the formula FSO₂OCH₃. It is a colorless liquid used as a strong methylating agent in organic synthesis. Due to its extreme toxicity, it has largely been replaced by methyl trifluoromethanesulfonate .

Mechanism of Action

Target of Action

Methyl fluorosulfonate, also known as magic methyl, is a highly electrophilic reagent for methylation . It primarily targets molecules that can be methylated, such as nucleic acids, proteins, and other organic compounds. The role of these targets varies widely, but methylation generally serves to modify the function of these molecules, influencing processes such as gene expression, protein function, and organic synthesis.

Mode of Action

This compound acts as a strong methylating agent in organic synthesis . It donates a methyl group (CH3) to its target molecule, a process known as methylation. This methylation can cause significant changes in the target molecule, such as altering its reactivity, solubility, or biological activity.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific targets of methylation. For example, in the methionine cycle, also known as the one-carbon metabolism pathway, methylation plays a fundamental role in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine . Methylation can also influence cellular processes ranging from protein synthesis to DNA methylation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets of methylation For example, methylation of DNA can influence gene expression, while methylation of proteins can alter their activity or localization. In organic synthesis, methylation can significantly alter the reactivity of a compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity and stability can be affected by temperature, pH, and the presence of other reactive species. Its toxicity can also be influenced by the route of exposure and the individual’s health status .

Biochemical Analysis

Biochemical Properties

Methyl fluorosulfonate is a highly electrophilic reagent that plays a significant role in biochemical reactions as a methylating agent. It interacts with various enzymes, proteins, and other biomolecules by transferring its methyl group to nucleophilic sites on these molecules. This methylation can alter the activity, stability, and function of the biomolecules. For instance, this compound can methylate DNA, RNA, and proteins, leading to changes in gene expression and protein function .

Cellular Effects

The effects of this compound on cells are profound due to its high reactivity and toxicity. It can cause severe damage to cellular components, leading to cell death. This compound disrupts cellular processes by methylating critical biomolecules, which can interfere with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to methylate DNA can result in mutations and genomic instability, which are detrimental to cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This methylation process can inhibit or activate enzymes by modifying their active sites or regulatory regions. For example, the methylation of DNA by this compound can prevent the binding of transcription factors, thereby altering gene expression. Additionally, the methylation of proteins can affect their structure and function, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative damage to cells, resulting in persistent alterations in cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can cause chronic toxicity and long-term health effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild irritation and reversible damage to tissues. At high doses, this compound is highly toxic and can cause severe respiratory distress, pulmonary edema, and death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity. Studies have shown that the lethal concentration (LC50) for rats is approximately 5 parts per million for one hour of exposure .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors responsible for detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which can convert it into less toxic metabolites. The high reactivity of this compound means that it can also form adducts with cellular macromolecules, leading to disruptions in metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse across cell membranes due to its small size and lipophilicity. Once inside the cell, it can interact with various transporters and binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can affect its activity and toxicity, with higher concentrations leading to more severe cellular damage .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles such as mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity and function of this compound can vary depending on its localization, with nuclear localization leading to significant effects on gene expression and genomic stability .

Preparation Methods

Methyl fluorosulfonate can be synthesized through various methods:

Chemical Reactions Analysis

Methyl fluorosulfonate is highly electrophilic and undergoes various reactions:

Scientific Research Applications

Comparison with Similar Compounds

Methyl fluorosulfonate is compared with other similar compounds:

This compound remains a significant compound in organic chemistry due to its strong methylating properties, despite its toxicity. Its unique reactivity continues to make it a valuable tool in various scientific research fields.

Properties

IUPAC Name

fluorosulfonyloxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3FO3S/c1-5-6(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNQZHITVCSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073180
Record name Fluorosulfuric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an ethereal odor; [Hawley] Cloudy colorless or yellow liquid; [MSDSonline]
Record name Methyl fluorosulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6106
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

421-20-5
Record name Sulfuryl fluoride, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl fluorosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorosulfuric acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl fluorosulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.369
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL FLUOROSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N015VFJ94Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL FLUOROSULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4375
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl fluorosulfonate
Reactant of Route 2
Reactant of Route 2
Methyl fluorosulfonate
Reactant of Route 3
Reactant of Route 3
Methyl fluorosulfonate
Reactant of Route 4
Methyl fluorosulfonate
Reactant of Route 5
Methyl fluorosulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.